molecular formula C15H11FN2O2S B2957043 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 476297-72-0

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2957043
CAS No.: 476297-72-0
M. Wt: 302.32
InChI Key: HCSQOCQSLRYMCE-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a fluorine atom and a methoxy group in the structure of this compound enhances its chemical properties, making it a compound of interest for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and reduce the overall production cost .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to the presence of both a fluorine atom and a methoxy group in its structure. These substituents enhance its chemical stability, lipophilicity, and biological activity compared to other similar compounds. The methoxy group, in particular, can improve the compound’s ability to cross biological membranes, making it more effective in biological applications .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSQOCQSLRYMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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